molecular formula C12H15F2NO B3059502 3-[(3,4-Difluorophenoxy)methyl]piperidine CAS No. 405090-69-9

3-[(3,4-Difluorophenoxy)methyl]piperidine

Cat. No.: B3059502
CAS No.: 405090-69-9
M. Wt: 227.25 g/mol
InChI Key: UCJMEWZREBHROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-Difluorophenoxy)methyl]piperidine is a fluorinated piperidine derivative of high interest in medicinal chemistry and neuroscience research. This compound features a piperidine ring, a common scaffold in pharmaceuticals, ether-linked to a 3,4-difluorophenoxy group. The presence of the fluorine atoms is a critical structural modification, as it can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . While specific biological data for this exact compound is limited, research on highly analogous structures provides strong direction for its potential applications. Compounds within this chemical class have been investigated as potent and selective dopamine receptor antagonists, serving as valuable in vitro tools for studying receptor signaling in neurological models . Furthermore, similar difluorophenoxymethylpiperidine derivatives have been characterized as selective serotonin and norepinephrine reuptake inhibitors (SSNRIs), suggesting potential for research into depression, anxiety, and neuropathic pain management . The structural features also indicate possible utility in early-stage anticancer research, where related molecules have demonstrated an ability to induce apoptosis in certain cancer cell lines . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a key building block or reference standard in the synthesis and biological evaluation of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,4-difluorophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJMEWZREBHROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647919
Record name 3-[(3,4-Difluorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405090-69-9
Record name 3-[(3,4-Difluorophenoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405090-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Difluorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3,4 Difluorophenoxy Methyl Piperidine and Its Derivatives

General Strategies for Piperidine (B6355638) Scaffold Construction

The synthesis of the piperidine ring is a well-explored area of organic chemistry, driven by the prevalence of this heterocycle in natural products and pharmaceuticals. dicp.ac.cnliverpool.ac.uknih.gov A variety of robust methods have been developed, ranging from classical cyclization reactions to modern catalytic protocols.

N-Heterocyclization Reactions

N-Heterocyclization reactions are a direct and fundamental approach to constructing the piperidine skeleton. These methods typically involve the formation of one or two carbon-nitrogen bonds to close the ring.

One effective strategy involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which can produce a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Another common approach is the intramolecular cyclization of amino alcohols. A simple, one-pot preparation of cyclic amines can be achieved through the efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which bypasses the need for the traditional multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org Additionally, gold(I)-catalyzed hydroamination of unactivated olefins provides a mild and effective route to protected nitrogen heterocycles like piperidine. organic-chemistry.org

Radical-mediated amine cyclization represents another modern approach. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes, proceeding in good yields for the production of various piperidines. nih.gov

Cyclocondensation Techniques

Cyclocondensation reactions, which form multiple bonds in a single operation to build the heterocyclic ring, are highly efficient for piperidine synthesis. A one-pot synthesis of nitrogen-containing heterocycles, including piperidines, can be achieved from alkyl dihalides and primary amines or hydrazines. This simple and efficient cyclocondensation occurs in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org

More complex and stereoselective methods have also been developed. An iridium-catalyzed cyclocondensation of amino alcohols and aldehydes has been reported to furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov This modular approach allows for broad functional group tolerance, providing access to a diverse range of piperidine derivatives. nih.gov The Mannich condensation is another classical and powerful tool, often used to create piperidin-4-one derivatives which are versatile intermediates. ajchem-a.com

Transfer Hydrogenation Protocols

The reduction of pyridine (B92270) and its derivatives is one of the most common methods for obtaining the piperidine core. nih.gov Transfer hydrogenation offers a practical and safer alternative to using high-pressure hydrogen gas. proquest.com

Various catalytic systems have been developed for this purpose. A rhodium-catalyzed reductive transamination reaction allows for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium (B92312) salts with excellent diastereo- and enantio-selectivities. liverpool.ac.ukresearchgate.net This method introduces a chiral primary amine under reducing conditions, which induces chirality on the ring. dicp.ac.cnliverpool.ac.uk Another approach uses a borane-catalyzed metal-free transfer hydrogenation of pyridines with ammonia (B1221849) borane (B79455) as the hydrogen source, furnishing various piperidines in good yields and with good cis-selectivities. organic-chemistry.org The use of ammonium (B1175870) formate (B1220265) with palladium on carbon also enables the efficient reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org

Table 1: Comparison of Selected Transfer Hydrogenation Methods for Piperidine Synthesis

Catalyst System Hydrogen Source Substrate Key Features
Rhodium Complex Formic acid/triethylamine (B128534) Pyridinium salts Asymmetric synthesis, excellent stereoselectivity, good for fluoropiperidines. dicp.ac.cnresearchgate.net
Borane (metal-free) Ammonia borane Pyridines Practical, avoids high-pressure H2, good cis-selectivity. organic-chemistry.org
Palladium on Carbon (Pd/C) Ammonium formate Pyridine N-oxides Simple, high yield, mild conditions. organic-chemistry.org
Ruthenium Trichloride (RuCl3·xH2O) Borane-ammonia Pyridines, Quinolines Commercially available precatalyst, good isolated yields. organic-chemistry.org

Stereoselective Synthesis via Grignard Reagents

The addition of organometallic reagents, such as Grignard reagents, to pyridine derivatives is a powerful method for introducing substituents onto the ring, which can then be followed by reduction to yield stereochemically defined piperidines.

A notable application is the reaction between Grignard reagents and heterocyclic N-oxides. rsc.orgdocumentsdelivered.com The enantioselective addition of aryl Grignard reagents to pyridine N-oxides, in the presence of a chiral ligand like lithium binolate, followed by reduction, has been reported for the synthesis of optically active piperidines. nih.gov This reaction can achieve high yields and good enantiomeric excesses. nih.gov Furthermore, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines with high diastereoselectivities. organic-chemistry.org

Targeted Synthesis of 3-[(3,4-Difluorophenoxy)methyl]piperidine Core Structure

The synthesis of the target molecule, this compound, involves the specific attachment of the 3,4-difluorophenoxy group to a methyl-substituted piperidine at the 3-position. This is typically achieved through the formation of an ether linkage.

Nucleophilic Substitution Reactions with Difluorophenol Precursors

The most direct route to form the ether linkage in this compound is via a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This involves the reaction of an alkoxide, generated from 3,4-difluorophenol (B1294555), with a piperidine derivative bearing a suitable leaving group.

The general synthetic pathway is outlined in research focused on analogous compounds like 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives. nih.gov The synthesis typically begins with a protected piperidine precursor containing a hydroxymethyl group at the desired position, such as N-Boc-(piperidin-3-yl)methanol. The hydroxyl group is first converted into a better leaving group. A common method is to treat the alcohol with methanesulfonyl chloride or methanesulfonic anhydride (B1165640) in the presence of a base like triethylamine (Et3N) to form a mesylate. nih.gov

Subsequently, this activated intermediate is treated with the sodium or potassium salt of 3,4-difluorophenol. The difluorophenoxide anion, a potent nucleophile, displaces the mesylate group to form the desired ether bond. The final step involves the removal of the protecting group (e.g., Boc) from the piperidine nitrogen, usually under acidic conditions, to yield the final product, this compound.

Table 2: General Reaction Scheme for Nucleophilic Substitution

Step Reactants Reagents Intermediate/Product
1. Activation of Alcohol N-protected (piperidin-3-yl)methanol Methanesulfonyl chloride, Triethylamine N-protected 3-([(methylsulfonyl)oxy]methyl)piperidine
2. Ether Formation Intermediate from Step 1, 3,4-Difluorophenol Sodium hydride (NaH) or similar base N-protected this compound
3. Deprotection Intermediate from Step 2 Trifluoroacetic acid or HCl This compound

This nucleophilic substitution strategy is robust and has been successfully applied to generate libraries of similar phenoxymethyl (B101242) piperidine compounds for biological evaluation. nih.govchemrxiv.org The reactivity of fluorinated phenols in such reactions is well-established, making this a reliable method for accessing the target compound.

Alkylation and Acylation Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound is a key site for functionalization, allowing for the introduction of a wide range of substituents through alkylation and acylation reactions. These modifications are pivotal for modulating the pharmacological properties of the final compound.

N-Alkylation is commonly achieved by reacting the piperidine nitrogen with an alkyl halide (e.g., alkyl bromide or iodide). The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF). researchgate.net The base neutralizes the hydrohalic acid formed during the reaction, driving it to completion. Careful control of stoichiometry is important to favor mono-alkylation and prevent the formation of quaternary ammonium salts, which can occur if excess alkyl halide is used. researchgate.net An alternative method involves direct reaction with the alkylating agent, followed by neutralization of the resulting hydrohalide salt to yield the free N-alkylated piperidine. researchgate.net

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is typically accomplished by treating the piperidine with an acyl chloride or acid anhydride in the presence of a base. The resulting N-acyl derivatives can be final products themselves or serve as intermediates. For instance, the amide can be subsequently reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding N-alkyl piperidine derivative. This two-step process of acylation-reduction provides an alternative route to N-alkylation. google.com

Table 1: General Conditions for N-Alkylation and N-Acylation of Piperidines
Reaction TypeReagentsTypical BaseSolventKey Considerations
N-AlkylationAlkyl Halide (R-X)K₂CO₃, NaH, or noneDMF, AcetonitrileControl stoichiometry to avoid quaternization.
N-AcylationAcyl Chloride (RCOCl), Acid Anhydride ((RCO)₂O)Triethylamine, PyridineDichloromethane, THFForms a stable amide linkage.
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)None (or mild acid catalyst)Dichloroethane, THFDirectly forms N-alkyl derivatives from carbonyl compounds.

Redox Transformations for Ring Functionalization

Beyond modifications at the nitrogen atom, the carbon framework of the piperidine ring can be functionalized through various redox transformations. These methods enable the introduction of substituents at specific C-H bonds, offering pathways to novel analogs.

A prominent modern strategy is photoredox catalysis , which facilitates C–H functionalization under mild conditions. nih.govresearchgate.net For instance, photoredox-catalyzed α-amino C–H arylation can be used to introduce aryl groups at the C2 or C6 positions of the piperidine ring. nih.gov This reaction typically involves an iridium- or ruthenium-based photocatalyst that, upon excitation with visible light, initiates a radical process. An amine radical cation is formed, which then undergoes deprotonation to generate an α-amino radical. This radical can then couple with an aryl partner, leading to a highly diastereoselective functionalization of the piperidine scaffold. nih.gov

Other redox-based approaches include palladium-catalyzed oxidative amination of alkenes, which can construct the piperidine ring itself while introducing functionality. nih.gov For pre-existing piperidine rings, iridium-catalyzed hydrogen transfer cascades can achieve stereoselective functionalization through a sequence of hydroxyl oxidation, amination, and imine reduction. nih.gov These advanced methods provide powerful tools for the late-stage diversification of complex piperidine-containing molecules.

Formation of the Methylene (B1212753) Spacer Linkage

The ether linkage, which includes the methylene spacer between the piperidine ring and the difluorophenyl group, is a defining feature of the target molecule. The most direct and widely used method for constructing this linkage is the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org

This reaction is a classic Sₙ2 nucleophilic substitution. The synthesis can be approached in two ways:

Reaction of a 3-(halomethyl)piperidine derivative with the sodium or potassium salt of 3,4-difluorophenol (3,4-difluorophenoxide).

Reaction of a 3-(hydroxymethyl)piperidine derivative with 3,4-difluorohalobenzene. For this route, the hydroxyl group of the piperidine intermediate must first be converted into a better leaving group, such as a tosylate or mesylate, to facilitate the substitution by the phenoxide.

The more common strategy involves deprotonating the phenol (B47542) with a strong base (e.g., sodium hydride, NaH) to form the nucleophilic phenoxide, which then displaces a halide or other leaving group from the 3-(substituted-methyl)piperidine. wikipedia.orgyoutube.com The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to enhance the rate of the Sₙ2 reaction. francis-press.com Since the electrophile is a primary carbon (part of the methylene spacer), the reaction proceeds efficiently with minimal competing elimination reactions. masterorganicchemistry.com

Enantioselective Synthesis and Chiral Resolution of this compound Analogs

The carbon at the 3-position of the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers. Accessing enantiomerically pure forms is critical for pharmaceutical applications. This is achieved either through asymmetric synthesis or by resolving the racemic mixture.

Lipase-Catalyzed Resolution of Chiral Intermediates

Enzymatic kinetic resolution is a powerful and green method for separating enantiomers. Lipases are particularly effective for resolving chiral alcohols, which are key intermediates in the synthesis of the target compound (e.g., 3-(hydroxymethyl)piperidine derivatives).

The process relies on the enantioselective acylation of the alcohol by the lipase (B570770) in the presence of an acyl donor (e.g., vinyl acetate). One enantiomer of the alcohol reacts much faster than the other, leading to a mixture of the acylated (ester) form of one enantiomer and the unreacted alcohol of the other. These can then be separated by standard chromatographic methods. Candida antarctica lipase B (CAL-B) is a widely used and highly effective biocatalyst for this type of transformation. elsevierpure.comresearchgate.net Alternatively, the lipase can be used for the enantioselective hydrolysis of a racemic ester intermediate. polimi.it

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Piperidine-Related Alcohols
Lipase SourceSubstrateReaction TypeAcyl Donor/SolventResult
Candida antarctica Lipase B (CAL-B)(±)-3-Hydroxy-N-methylpiperidineAcetylationVinyl Acetate(R)-acetate obtained with 82.1% ee. elsevierpure.com
Pseudomonas cepacia Lipase (PSL)(±)-Ivabradine alcohol precursorHydrolysis of acetateBuffer/Organic Solvent Mix(S)-alcohol obtained with 96:4 e.r. polimi.it
Pseudomonas fluorescens Lipase(±)-Aromatic Morita-Baylis-Hillman acetateHydrolysisPhosphate buffer/TolueneGood enantioselectivity observed. nih.gov

Diastereomeric Salt Formation for Enantiomeric Separation

A classical and scalable method for resolving racemic amines or their precursors is through the formation of diastereomeric salts. This technique involves reacting the racemic base (the piperidine derivative) with an enantiomerically pure chiral acid, known as a resolving agent.

The reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution. The crystallized salt is then separated by filtration, and the desired enantiomer of the piperidine base is recovered by treatment with a base. Common chiral resolving agents for amines include derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid) and mandelic acid. nih.gov This method remains a cornerstone of industrial-scale chiral separations due to its efficiency and cost-effectiveness.

Structure Activity Relationship Sar Studies of 3 3,4 Difluorophenoxy Methyl Piperidine Analogs

Role of Phenoxy and Related Aryl/Heteroaryl Moieties

The substitution pattern on the phenoxy ring significantly impacts binding affinity. In studies of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs as D4R antagonists, the 3,4-difluorophenoxy group, as seen in the parent compound, was found to confer high potency. chemrxiv.orgnih.gov An analog featuring this specific substitution pattern exhibited a Ki of 2.7 nM for the D4 receptor. chemrxiv.org

SAR studies revealed that other substitutions also yield potent compounds. For instance, a 4-cyanophenoxy analog was even more potent with a Ki of 1.7 nM. chemrxiv.orgnih.gov A 4-fluoro-3-methylphenoxy derivative was also highly active (Ki = 6.5 nM). chemrxiv.orgnih.gov The data suggest that the electronic properties and positioning of substituents are key. For example, replacing a 4-fluoro substituent with a 4-chloro group led to a loss of binding affinity (Ki = 53 nM), as did the complete removal of the 4-fluoro group (Ki = 27 nM). nih.gov This highlights the sensitivity of the receptor binding pocket to the size, position, and electronic nature of the substituents on the phenoxy ring.

Table 1: Impact of Phenoxy Ring Substitution on D4 Receptor Affinity Data extracted from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs. chemrxiv.orgnih.gov

Phenoxy Ring Substituent (R1)D4 Receptor Affinity (Ki, nM)
4-Cyano1.7
3,4-Difluoro2.7
4-Fluoro-3-methyl6.5
3-Methyl13
4-Cyano-3-fluoro21
4-Fluoro (unsubstituted at position 3)27
4-Chloro53
3-Fluoro-4-methyl72

Replacing the phenoxy ring with various heterocyclic ethers has been shown to be detrimental to binding affinity. In the same series of D4R antagonists, the substitution of the phenoxy group with heterocyclic moieties resulted in a significant loss of potency. chemrxiv.orgnih.gov Analogs incorporating pyridine (B92270) ethers were found to be inactive. chemrxiv.orgnih.gov Other heterocyclic ethers led to compounds with Ki values ranging from 150 nM to over 1,660 nM, a substantial decrease in affinity compared to the potent phenoxy analogs. chemrxiv.orgnih.gov This suggests that the electronic distribution and specific shape of the phenyl ring are crucial for optimal interaction with the receptor, and that the tested heterocyclic systems were unable to replicate these key binding interactions effectively.

Modifications at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a key point for chemical modification, as substituents at this position can directly influence the compound's interaction with receptor binding pockets. The nature of the N-substituent can alter the molecule's basicity, lipophilicity, and steric profile, thereby modulating its pharmacological properties.

The introduction of various substituents on the piperidine nitrogen of 3-[(3,4-Difluorophenoxy)methyl]piperidine analogs plays a pivotal role in determining their selectivity for different receptor subtypes and their functional output (agonist, antagonist, or inverse agonist activity). The size, shape, and electronic nature of the N-substituent can dictate how the ligand fits into and interacts with the specific amino acid residues of a receptor's binding site.

Research on related piperidine-containing ligands has shown that N-substitution is a critical determinant of receptor selectivity. For instance, in a series of phenoxyalkylpiperidines targeting the sigma-1 (σ1) receptor, modifications on the piperidine nitrogen significantly influenced binding affinity and selectivity over the σ2 subtype. uniba.it Generally, small, non-polar alkyl groups tend to maintain or slightly enhance affinity for a primary target, while larger or more polar substituents can introduce new interactions that may favor binding to a different receptor or subtype.

For this compound analogs, it can be postulated that different N-substituents would modulate their affinity for various G-protein coupled receptors (GPCRs), such as dopamine (B1211576), serotonin (B10506), or opioid receptors. The basic nitrogen atom is often a key interaction point, forming a salt bridge with an acidic residue (e.g., aspartate) in the transmembrane domain of many GPCRs. The substituent attached to this nitrogen can then explore adjacent sub-pockets within the receptor.

The functional activity of these analogs is also highly dependent on the N-substituent. A small alkyl group might lead to an antagonist profile by occupying the binding pocket without inducing the conformational change required for receptor activation. Conversely, a larger substituent with specific functional groups (e.g., a hydrogen bond donor or acceptor) could potentially stabilize the active conformation of the receptor, leading to agonistic activity. The interplay between the substituent and the receptor's "allosteric coupling" network is critical in determining the functional outcome of the binding event. acs.org

The steric and electronic properties of substituents at the piperidine nitrogen directly impact the binding affinity and selectivity of this compound analogs.

Steric Effects: The size and bulk of N-alkyl and N-acyl groups can have a profound effect on how the ligand interacts with the receptor. A larger substituent may cause steric hindrance, preventing the ligand from accessing the binding pocket of one receptor subtype while still allowing it to bind to another with a more accommodating binding site. nau.edu Studies on N-alkyl arylsulphonamides have demonstrated that increased steric hindrance from larger alkyl groups can significantly influence reaction pathways, a principle that also applies to ligand-receptor interactions. mdpi.com For instance, increasing the size of an N-alkyl group from methyl to ethyl, and then to isopropyl, can systematically decrease binding affinity if the binding pocket is sterically constrained. However, if the pocket has an unoccupied space, a larger group may access additional favorable interactions, thereby increasing affinity.

Electronic Effects: The electronic nature of the N-substituent alters the basicity (pKa) of the piperidine nitrogen. N-alkylation generally leads to a slight increase in basicity due to the electron-donating inductive effect of the alkyl group. This can strengthen the ionic interaction with an acidic residue in the receptor. In contrast, N-acylation significantly reduces the basicity of the piperidine nitrogen because the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group. This can weaken or even abolish the key ionic interaction, often leading to a significant decrease in binding affinity for receptors where this interaction is crucial. However, the introduction of a carbonyl group can also provide a new hydrogen bond acceptor, which might lead to alternative binding modes or selectivity for different receptors.

The following interactive table illustrates the hypothetical effects of various N-substituents on the properties and receptor affinity of this compound.

N-SubstituentSteric BulkBasicity (pKa)Lipophilicity (logP)Predicted Receptor Affinity
-HSmallModerateModerateModerate
-CH₃ (Methyl)SmallHighModerate-HighHigh
-CH₂CH₃ (Ethyl)MediumHighHighHigh-Moderate
-CH(CH₃)₂ (Isopropyl)Medium-LargeHighHighModerate-Low
-C(O)CH₃ (Acetyl)MediumLowLow-ModerateLow
-C(O)Ph (Benzoyl)LargeLowHighVery Low

Computational and Predictive SAR Approaches

Computational chemistry provides powerful tools to rationalize experimental SAR data and to predict the properties of novel, unsynthesized compounds. These in silico methods are instrumental in guiding the design of new this compound analogs with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogs, a 3D-QSAR model could be built to correlate the binding affinities at a specific receptor with the steric and electrostatic fields of the molecules.

In a typical 3D-QSAR study, a set of synthesized analogs with known biological activities would be aligned based on a common scaffold. Then, methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would be employed to generate a predictive model. nih.gov The resulting contour maps from such an analysis would highlight regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. For N-substituted analogs, these maps could indicate the optimal size and electronic properties of the substituent for maximizing receptor affinity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound analogs, docking simulations into the crystal structure or a homology model of a target receptor can provide valuable insights into their binding mode.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the binding pocket. For example, docking studies could confirm the formation of a salt bridge between the protonated piperidine nitrogen and a conserved aspartate residue. They could also show how different N-alkyl or N-acyl groups occupy specific sub-pockets and interact with surrounding residues. Such studies have been used to rationalize the SAR of piperidine-substituted diarylpyrimidine analogs as HIV-1 reverse transcriptase inhibitors. researchgate.net By comparing the docking scores and binding poses of different analogs, researchers can prioritize the synthesis of compounds predicted to have the highest affinity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can be employed to determine various electronic properties of this compound analogs that are relevant to their biological activity. researchgate.net

For instance, DFT can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the electron distribution within the molecule. This can help in understanding the strength of electrostatic interactions with the receptor. DFT can also be used to calculate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. Furthermore, DFT can be used to model the conformational preferences of the N-substituents and the piperidine ring, which is crucial for understanding how the ligand presents itself to the receptor binding site. researchgate.netrsc.org

Preclinical Research Methodologies and Animal Models for Investigating 3 3,4 Difluorophenoxy Methyl Piperidine

In Vitro Pharmacological Characterization Techniques

In vitro studies are the first step in characterizing the pharmacological properties of a new chemical entity. These laboratory-based assays are designed to determine a compound's affinity for its molecular target, its functional effect on that target, and its impact on cellular processes.

Radioligand Displacement Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a test compound for a specific receptor. umich.edu This method involves using a radioactively labeled ligand (a molecule that binds to the receptor) and measuring how effectively a non-labeled test compound displaces it. The affinity is typically expressed as an inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity.

For analogs of 3-[(3,4-Difluorophenoxy)methyl]piperidine, these assays have been crucial in determining their affinity and selectivity for the dopamine (B1211576) D4 receptor (D4R). In studies using membranes from HEK293 cells engineered to express the human D4 receptor, the binding affinity of various compounds within this chemical series was quantified. The competitive inhibition of a radiolabeled D4 receptor ligand, such as [³H]N-methylspiperone, was measured to establish the Kᵢ values. nih.gov

Research has shown that the 3,4-difluorophenoxy moiety is a key structural feature for potent D4R binding. For example, a closely related analog featuring a 4,4-difluoro-piperidine scaffold combined with a 3,4-difluorophenoxy ether group demonstrated a Kᵢ value of 5.5 nM for the D4 receptor. nih.gov Further modifications to the core structure led to the identification of compounds with even higher affinity, demonstrating Kᵢ values in the low nanomolar and even sub-nanomolar range. nih.govchemrxiv.orgnih.gov These assays also established high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5), a critical attribute for a targeted therapeutic agent. nih.govnih.gov

Binding Affinity (Kᵢ) of 3,4-Difluorophenoxy Piperidine (B6355638) Analogs at the Dopamine D4 Receptor
Compound IDStructural Scaffold ModificationKᵢ (nM)Reference
8b4,4-Difluoropiperidine (B1302736)5.5 nih.gov
9kImidazo[1,5-a]pyrimidine (B3256623)2.7 chemrxiv.org
9nImidazo[1,2-a]pyridine46.8 nih.gov
9w5-N-methylindazole10.8 chemrxiv.org

Functional Assays for Receptor Activation and Inhibition (e.g., BRET Assays, GTP-γ-S Binding)

Beyond simply binding to a receptor, it is essential to determine whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. Functional assays measure the downstream signaling events that occur after a ligand binds to its receptor. Dopamine D4 receptors are G-protein-coupled receptors (GPCRs) that primarily signal through the Gᵢ protein pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). mdpi.com

Techniques like Bioluminescence Resonance Energy Transfer (BRET) can be used to measure G-protein activation or β-arrestin recruitment upon receptor binding. For D4 receptor antagonists, BRET assays can quantify the extent to which a compound blocks the signaling induced by a known agonist. mdpi.com Another common method is the GTP-γ-S binding assay, which measures the activation of G-proteins. When a GPCR is activated by an agonist, it facilitates the exchange of GDP for GTP on the G-protein α-subunit. Using a radiolabeled, non-hydrolyzable analog of GTP ([³⁵S]GTPγS), one can quantify this activation. An antagonist would be identified by its ability to block the agonist-induced increase in [³⁵S]GTPγS binding. While specific data for this compound using these assays were not detailed in the reviewed literature, related D4R antagonists have been characterized as having low partial agonism or full antagonist profiles in cAMP functional assays and β-arrestin recruitment assays. chemrxiv.org

Evaluation in Cellular Models for Specific Biological Processes (e.g., Enzyme Activity in Cell Lysates)

Cellular models are indispensable for understanding how a compound's interaction with its receptor target translates into a cellular response. Given the evidence linking D4 receptor signaling to the pathophysiology of L-DOPA-induced dyskinesia (LID), cellular models are used to investigate the downstream pathways involved. nih.govnih.gov Emerging evidence points to a crucial role for D4 receptors in the development and expression of these motor complications, due to their selective localization in neuronal populations involved in motor control. nih.gov

Compounds like this compound, with high D4R selectivity, are valuable tools for dissecting these signaling cascades in cellular models of LID. chemrxiv.orgnih.govgumed.edu.pl Researchers can use neuronal cell lines or primary neurons to study the effect of D4R antagonism on specific signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK) or the expression of transcription factors like ΔFosB, which are implicated in LID. scienceopen.comnih.gov These studies help to elucidate the molecular mechanisms by which D4R antagonists might exert a therapeutic effect.

In Vivo Animal Model Research Paradigms

Following in vitro characterization, promising compounds are advanced to in vivo studies using animal models. These models are essential for evaluating a compound's activity within a complex biological system and for providing a preliminary assessment of its potential therapeutic efficacy in specific disease states.

Rodent Models for Central Nervous System (CNS) Activity (e.g., Microdialysis in Ischemia Models, Behavioral Assays)

To assess the CNS activity of D4 receptor antagonists, various rodent models are employed. Behavioral assays are commonly used to evaluate effects on locomotion, anxiety, and cognition. For instance, the open-field test can be used to assess general locomotor activity and anxiety-like behavior in rats or mice. rowan.edu Studies with D4 receptor knockout mice have shown reduced exploration of novel stimuli, suggesting a role for this receptor in novelty-seeking and exploratory behavior. nih.gov Other behavioral tests, such as conditioned avoidance responding, have been used to evaluate the neuroleptic-like profile of D4 antagonists. nih.gov These assays are critical for understanding the broader behavioral impact of modulating D4 receptor activity.

While not specifically reported for this compound, microdialysis is a powerful technique for measuring neurotransmitter levels in specific brain regions of living animals. In the context of D4 receptor research, microdialysis could be used in rodent models to determine how D4R antagonism affects dopamine release in brain areas like the striatum or prefrontal cortex, providing insights into its mechanism of action within CNS circuitry.

Use of Animal Models for Specific Disease States (e.g., Xenograft Models for Antitumor Efficacy, Models of Dyskinesia)

The primary application for D4 receptor antagonists related to this chemical series is in the context of Parkinson's disease (PD), specifically for treating L-DOPA-induced dyskinesia (LID). nih.govnih.govmichaeljfox.org Rodent models are central to this research. frontiersin.org These models typically involve creating a lesion in the dopaminergic nigrostriatal pathway to mimic the neurodegeneration seen in PD. nih.govsemanticscholar.org

The two most common methods for creating these lesions are the administration of the neurotoxins 6-hydroxydopamine (6-OHDA) in rats or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in mice. nih.govnih.govnih.govconductscience.comcreative-biolabs.com After the lesion is established, the animals are treated chronically with L-DOPA until they develop abnormal involuntary movements (AIMs) that are analogous to human dyskinesia. nih.gov These models have good construct and predictive validity. nih.gov New therapeutic candidates, such as selective D4R antagonists, are then administered to these dyskinetic animals, and the severity of AIMs is scored to determine therapeutic efficacy. frontiersin.org

While some piperidine-based compounds have been investigated for anti-cancer properties in xenograft models, where human tumor cells are implanted into immunocompromised mice, the primary focus for D4R antagonists like this compound remains on CNS disorders. mdpi.com

Preclinical Evaluation of Pharmacodynamic Properties

The preclinical assessment of the pharmacodynamic properties of this compound and its analogs primarily investigates their interactions with specific biological targets to determine their mechanism of action and functional effects. A significant focus of research has been on the Dopamine D4 Receptor (D4R), a target implicated in various neuropsychiatric disorders.

In vitro studies are fundamental to characterizing the compound's direct effects. Radioligand binding assays are commonly employed to determine the binding affinity of the compound for its target receptor. For instance, analogs incorporating the 3,4-difluorophenoxy moiety have been evaluated for their ability to displace specific radioligands from the D4 receptor expressed in cell lines like HEK293. chemrxiv.orgnih.gov These experiments yield crucial quantitative measures such as the inhibition constant (Ki), which indicates the concentration of the compound required to inhibit 50% of the radioligand binding. Lower Ki values signify higher binding affinity.

Functional assays are subsequently used to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For a potential D4R antagonist, studies might involve measuring the compound's ability to block D4R activation by a known agonist. nih.gov Further in vivo pharmacodynamic studies in animal models can assess target engagement by measuring changes in the levels of downstream signaling molecules or neurotransmitters in specific brain regions, such as the prefrontal cortex. researchgate.net

Table 1: In Vitro D4 Receptor Binding Affinity for Analogs Containing the 3,4-Difluorophenoxy Moiety
Compound IDScaffoldKi (nM)
7b 3,3-Difluoropiperidine140 - 320
8b 4,4-Difluoropiperidine5.5
9k Imidazo[1,5-a]pyrimidine2.7
9n Imidazo[1,2-a]pyridine46.8
9w 5-N-methylindazole10.8
9cc 6-chloro-2-imidazo[1,2-b]pyridazine2.6

Data sourced from ChemRxiv. chemrxiv.org

Considerations for Animal Model Selection and Experimental Design in Biomedical Research

The selection of appropriate animal models is critical for the preclinical evaluation of compounds targeting the CNS, such as this compound. The choice of model depends on the specific therapeutic hypothesis being tested. Given the compound's activity as a D4R antagonist, animal models relevant to conditions like schizophrenia, ADHD, or cognitive deficits are often considered. chemrxiv.org

Rodent Models: Mice and rats are the most commonly used species in early-phase preclinical research due to their well-characterized genetics, established behavioral paradigms, and cost-effectiveness. For assessing potential cognitive-enhancing effects, behavioral tests like the object recognition test can be employed to evaluate memory. nih.govresearchgate.net Models of psychosis might involve administering psychostimulants to induce behaviors analogous to certain symptoms of schizophrenia, which can then be treated with the test compound.

Key Experimental Design Considerations:

Species-Specific Pharmacology: It is crucial to acknowledge that receptor pharmacology can differ between species. The binding affinity and potency of a compound at the human receptor may not be identical to that at the rodent receptor, which can impact the translation of findings. researchgate.net

Blood-Brain Barrier Penetration: For a CNS-acting compound, confirming its ability to cross the blood-brain barrier is essential. This is often assessed through pharmacokinetic studies that measure compound concentrations in both plasma and brain tissue.

Translational Endpoints: The experimental design should incorporate translational measures where possible. For example, electroencephalogram (EEG) recordings in animals can provide pharmacodynamic data that correlates with similar measures in human clinical trials. nih.govresearchgate.net

In Silico Research and Predictive Modeling

In silico methods, which utilize computational calculations, are integral to modern drug discovery for predicting a compound's properties and potential biological activities before extensive laboratory testing. windows.net These approaches help prioritize promising candidates and guide chemical modifications.

Computational Prediction of Biological Activity Spectra (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide spectrum of biological activities based on the 2D structure of a molecule. clinmedkaz.orgijsdr.org The algorithm compares the structure of the input compound against a large database of known biologically active substances. The output is a list of potential activities, each with a "probability to be active" (Pa) and a "probability to be inactive" (Pi). researchgate.net

For this compound, a PASS analysis would generate a list of potential pharmacological effects, enzyme inhibitions, and other biological activities. Activities with a high Pa value are considered more likely. This allows researchers to identify potential primary activities as well as possible off-target effects or opportunities for drug repositioning. clinmedkaz.org

Table 2: Hypothetical PASS Prediction Results for this compound
Predicted Biological ActivityPa (Probability to be Active)
Dopamine D4 receptor antagonist> 0.7
Antipsychotic> 0.6
Cognition enhancer> 0.5
Anxiolytic> 0.4
Monoamine oxidase B inhibitor> 0.3

This table is illustrative and represents potential outcomes from a PASS analysis based on the known pharmacology of similar structures.

Virtual Screening for Potential Protein Targets (e.g., SwissTargetPrediction)

Virtual screening tools like SwissTargetPrediction are used to identify the most probable protein targets of a small molecule. clinmedkaz.orgswisstargetprediction.ch The methodology is based on the principle that similar molecules tend to bind to similar proteins. The tool screens the chemical structure of the input compound against a database of known ligands and their corresponding protein targets.

When the structure of this compound is submitted, the tool generates a ranked list of potential macromolecular targets. Given the known structure-activity relationships of related compounds, dopamine receptors would be expected to rank highly on this list, thereby validating its potential mechanism of action. chemrxiv.orgclinmedkaz.org This method is particularly useful in the early stages of discovery to identify primary targets and potential off-targets that could lead to adverse effects.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. fraserlab.com Once a likely protein target, such as the D4 receptor, is identified, MD simulations can be employed to model the interaction between this compound and the receptor's binding site. ijpras.com

These simulations provide detailed insights into:

Binding Stability: By running the simulation for an extended period (nanoseconds to microseconds), researchers can assess the stability of the ligand-receptor complex. An analysis of the Root Mean Square Deviation (RMSD) of the ligand's position over time can indicate whether it remains stably bound. researchgate.net

Conformational Changes: MD can reveal how the ligand and protein adapt their shapes upon binding and identify the most stable binding pose.

Key Interactions: It allows for the identification of specific amino acid residues within the binding pocket that form critical hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. researchgate.net

This information is invaluable for understanding the structural basis of the compound's activity and for guiding rational design of new analogs with improved potency or selectivity.

Prediction of Physicochemical Properties Relevant to Bioactivity (e.g., LipE, CNS MPO scores)

For a compound to be a successful CNS drug, it must possess a specific profile of physicochemical properties that allows it to cross the blood-brain barrier and engage its target effectively. nih.gov In silico tools are used to predict these properties, with two key multiparameter scores being Ligand Efficiency (LipE) and the Central Nervous System Multiparameter Optimization (CNS MPO) score.

Ligand Efficiency (LipE): This metric relates the potency of a compound to its lipophilicity (cLogP). It is a measure of the quality of the binding, where higher potency is achieved with lower lipophilicity. High LipE values (e.g., >5) are desirable, as highly lipophilic compounds often have poor pharmacokinetic properties. chemrxiv.org

CNS MPO Score: This is an algorithm that combines six fundamental physicochemical properties (cLogP, cLogD, Molecular Weight, TPSA, H-Bond Donors, and pKa) into a single desirability score ranging from 0 to 6. chemaxon.com A higher CNS MPO score (typically ≥ 4.0) indicates that the compound has a higher probability of possessing a favorable combination of properties for a CNS drug, including good solubility, permeability, and low metabolic clearance. nih.govcore.ac.uk

Research on analogs of this compound has shown that modifications to the molecular scaffold can significantly impact these scores. chemrxiv.org Initial compounds in some series displayed high lipophilicity, leading to poor LipE and CNS MPO scores (<4.0). However, subsequent chemical modifications successfully lowered lipophilicity and improved binding potency, resulting in compounds with excellent LipE (>5) and CNS MPO (>5.0) scores, marking them as promising candidates for CNS applications. chemrxiv.orgnih.gov

Table 3: Predicted Physicochemical Properties for a this compound Analog (Compound 9k)
PropertyPredicted ValueDesirability for CNS Drug
cLogP < 3.1Favorable
Ki (nM) 2.7Potent
LipE > 5Excellent
CNS MPO Score > 5Excellent

Data derived from studies on imidazo[1,5-a]pyrimidine analogs. chemrxiv.org

Therapeutic Research Potential and Future Directions for 3 3,4 Difluorophenoxy Methyl Piperidine Derivatives

Applications in Neuropharmacology and CNS Disorders

The unique physicochemical properties of fluorinated piperidine (B6355638) ethers make them promising candidates for central nervous system (CNS) disorders, where brain penetrance is a critical requirement. Research into these derivatives has revealed significant potential in cerebroprotection, movement disorders, and the modulation of neurotransmitter systems.

While numerous agents are investigated for neuroprotection following an ischemic stroke, direct preclinical or clinical studies specifically evaluating 3-[(3,4-difluorophenoxy)methyl]piperidine derivatives in this context are not yet prominent in the literature. However, the broader class of piperidine derivatives has been explored for neuroprotective effects. The therapeutic potential often stems from the modulation of targets like the N-methyl-D-aspartate receptor (NMDAR) or the inhibition of inflammatory cascades and oxidative stress, which are key pathways in stroke-induced neuronal damage. Given the demonstrated activity of this compound derivatives on other CNS targets, their potential to mitigate neuronal damage in ischemic conditions presents a compelling area for future investigation.

A significant area of research for this compound class is in the management of Parkinson's disease (PD), particularly in addressing the motor complications that arise from long-term levodopa (B1675098) (L-DOPA) therapy. A major challenge in PD treatment is the development of L-DOPA-induced dyskinesias (LID), which affect a large percentage of patients after several years of treatment.

Emerging evidence points to the dopamine (B1211576) D4 receptor (D4R) as a crucial player in the pathophysiology of LID. D4 receptors are highly expressed in key regions of the cortico-basal ganglia network involved in motor control, which are profoundly affected by chronic L-DOPA treatment. Consequently, selective D4 receptor antagonists are being investigated as a therapeutic strategy to reduce dyskinesia without compromising the anti-parkinsonian benefits of L-DOPA.

Derivatives of this compound have been synthesized and identified as potent and highly selective D4 receptor antagonists. Structure-activity relationship (SAR) studies on related scaffolds, such as 4,4-difluoropiperidine (B1302736) ethers, have highlighted the importance of the 3,4-difluorophenoxy group for achieving high binding affinity. For instance, one of the most potent compounds in a reported series featured this specific substitution, demonstrating exceptional affinity for the D4 receptor.

Compound ScaffoldSubstitutionTargetBinding Affinity (Ki)Reference
4,4-Difluoropiperidine Ether3,4-DifluorophenoxyDopamine D4 Receptor5.5 nM
4,4-Difluoropiperidine Ether3-MethylphenoxyDopamine D4 Receptor13 nM
Imidazo[1,2-a]pyridine Analog3,4-DifluorophenoxyDopamine D4 Receptor46.8 nM

These findings underscore the potential of these compounds as valuable tool molecules for studying D4 receptor signaling and as a foundation for developing novel anti-dyskinetic therapies for Parkinson's disease.

The primary mechanism through which this compound derivatives exert their effects in the CNS is by modulating neurotransmitter systems. Their role as potent antagonists of the dopamine D4 receptor is a prime example of this activity. Unlike other dopamine receptors such as D2 and D3, D4 receptors have a more selective localization within neuronal populations critical for motor control and plasticity.

By selectively blocking these receptors, these compounds can fine-tune the dopaminergic signaling that becomes dysregulated with chronic L-DOPA treatment, thereby mitigating the development of dyskinesias. The exceptional selectivity of these derivatives for the D4 receptor over other dopamine receptor subtypes (>2000-fold vs. D1, D2, D3, and D5 for some analogs) is a significant advantage, as it may reduce the risk of side effects associated with less selective dopamine antagonists. The arylpiperazine scaffold, a related structure, is also known to be a versatile pharmacophore for targeting various CNS receptors, further highlighting the utility of such structures in designing multi-target ligands for complex neurological disorders.

Role in Pain Management and Analgesia Research

The phenylpiperidine structure is a classic pharmacophore in the field of analgesia, forming the backbone of potent opioid analgesics such as fentanyl and meperidine. These agents primarily act as agonists at the mu-opioid receptor, inhibiting ascending pain pathways.

While the this compound scaffold differs from classic phenylpiperidines, its piperidine core suggests a potential for interaction with CNS targets relevant to pain. Research into novel piperidine derivatives continues to explore their potential for morphine-like analgesic activity. The development of derivatives with unique substitution patterns, such as the difluorophenoxy group, could lead to novel mechanisms of action or improved pharmacological profiles compared to traditional opioids. However, specific studies detailing the analgesic properties of this compound derivatives are still an emerging area of research.

Development as Anticancer Agents

The piperidine ring is a prevalent feature in a variety of compounds being investigated for anticancer activity. Piperidine-containing compounds have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the modulation of pro-survival pathways like NF-κB. For example, novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects against a range of human tumor cell lines, with some derivatives showing potent activity against breast and lung cancer cells. Similarly, other complex piperidine derivatives have been designed as multi-kinase inhibitors for the treatment of colorectal cancer.

While these examples establish the potential of the piperidine scaffold in oncology, research specifically focused on the anticancer properties of this compound derivatives is not yet extensively documented. The exploration of this specific chemical class for cytotoxic or antiproliferative activity against cancer cell lines could be a promising future research direction.

Antimicrobial and Antiviral Drug Development

Heterocyclic compounds, including those with a piperidine nucleus, are a cornerstone of antimicrobial drug discovery. The piperidine scaffold is found in numerous pharmaceutical agents and has been shown to possess a broad spectrum of biological activities, including antibacterial and antifungal effects. For instance, certain synthetic piperidine derivatives have demonstrated inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

In the context of antiviral research, various heterocyclic structures are being explored for their ability to inhibit viral replication. For example, some compounds containing a piperidine moiety have been investigated as potential agents against SARS-CoV-2. The functional versatility of the piperidine ring allows for structural modifications to optimize activity against specific viral or bacterial targets. Further screening and development of this compound derivatives could uncover novel leads for treating infectious diseases.

Fundamental Research on Biological Pathways and Receptor Function

Derivatives of this compound have emerged as significant in vitro tool compounds, particularly for the study of the dopamine D4 receptor (D4R). nih.gov The high selectivity and potency of certain analogs make them ideal for investigating the intricate signaling pathways associated with this receptor. nih.gov The dopamine D4 receptor, unlike the more broadly expressed D2 and D3 receptors, exhibits a selective localization in key neuronal populations involved in motor control and plasticity. chemrxiv.org This distinct distribution within the cortico-basal ganglia network suggests its involvement in the molecular mechanisms underlying conditions such as L-DOPA-induced dyskinesia (LID), a common complication in the treatment of Parkinson's disease. nih.govchemrxiv.org

Researchers have synthesized and characterized a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, demonstrating their utility as D4R antagonists. nih.gov Through systematic structure-activity relationship (SAR) studies, key structural modifications have been identified that enhance binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. nih.govnih.gov For instance, the introduction of a 3,4-difluorophenoxy group on the piperidine scaffold has been shown to be a critical determinant of high potency. nih.govchemrxiv.org

The exceptional selectivity of these compounds allows for the precise investigation of D4 receptor signaling in cellular models without the confounding effects of off-target interactions. nih.gov This has been crucial in elucidating the role of the D4 receptor in the pathophysiology of LID. nih.govchemrxiv.org Preclinical studies have indicated that selective D4 antagonists can mitigate LID without impairing the anti-parkinsonian effects of L-DOPA, a significant advantage over existing therapeutic strategies. nih.govchemrxiv.org

The development of these potent and selective tool compounds provides researchers with the means to further dissect the downstream signaling cascades of the D4 receptor and its role in various neurological processes. nih.gov

Table 1: Research Findings on this compound Derivatives as D4R Antagonists

Compound ID Modification Binding Affinity (Ki in nM) Key Finding
8b 3,4-Difluorophenyl group on a 4,4-difluoropiperidine scaffold 5.5 Demonstrated high potency as a D4R antagonist. nih.govchemrxiv.org
9k 3,4-Difluorophenoxy group on a 4,4-difluoropiperidine scaffold with an imidazo[1,5-a]pyrimidine (B3256623) moiety 2.7 Identified as one of the most active compounds with single-digit nanomolar binding to D4R. nih.govchemrxiv.org
9n 3,4-Difluorophenoxy group on a 4,4-difluoropiperidine scaffold with a 2-imidazo[1,2-a]pyridine analog 46.8 Showed consistent structure-activity relationship with the 3,4-difluorophenoxy moiety being a key active group. nih.govchemrxiv.org

| 14a | A derivative from the 4,4-difluoropiperidine ether-based series | 0.3 | Displayed exceptional binding affinity for the D4 receptor and remarkable selectivity (>2000-fold versus D1, D2, D3, and D5). nih.gov |

Identification of Novel Therapeutic Targets and Mechanisms of Action

The research into this compound derivatives has not only advanced our understanding of fundamental receptor biology but has also paved the way for identifying novel therapeutic targets and mechanisms of action. The primary focus in this area has been the dopamine D4 receptor as a target for mitigating the motor complications associated with long-term L-DOPA therapy in Parkinson's disease. nih.gov

The development of highly selective D4 receptor antagonists from the 4,4-difluoropiperidine ether series represents a significant step towards a new therapeutic strategy. nih.gov The mechanism of action of these compounds is centered on blocking the D4 receptors that are highly expressed in the brain regions profoundly affected by chronic L-DOPA treatment, such as the basal ganglia output nuclei. nih.govchemrxiv.org By antagonizing these receptors, the derivatives are thought to modulate the aberrant neuronal signaling that leads to the development of dyskinesias. nih.gov

The therapeutic potential of D4 receptor antagonism is supported by preclinical evidence demonstrating that selective antagonists can reduce L-DOPA-induced dyskinesias without compromising the primary anti-parkinsonian efficacy of the treatment. nih.govchemrxiv.org This targeted approach offers a promising alternative to broader-spectrum dopamine receptor antagonists, which often come with a less favorable side-effect profile. nih.gov

While the current focus is on the D4 receptor for the treatment of L-DOPA-induced dyskinesias, the unique pharmacology of the this compound scaffold suggests potential for exploring other therapeutic targets. The piperidine moiety is a common feature in many neurologically active compounds, and modifications to the phenoxy and piperidine components could lead to the discovery of ligands for other receptors or ion channels. nih.gov For instance, other piperidine derivatives have been investigated for their effects on neuromuscular transmission by interacting with the acetylcholine (B1216132) receptor-ion channel complex, suggesting a potential for these scaffolds to influence other neurotransmitter systems. nih.gov The continued exploration of this chemical space may uncover new mechanisms of action and applications for this versatile class of compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,4-Difluorophenoxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[(3,4-Difluorophenoxy)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.